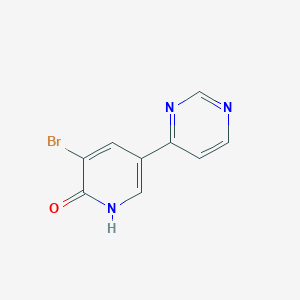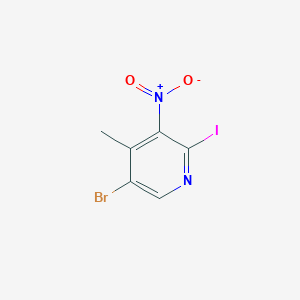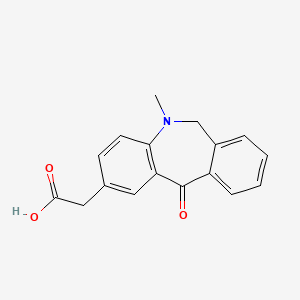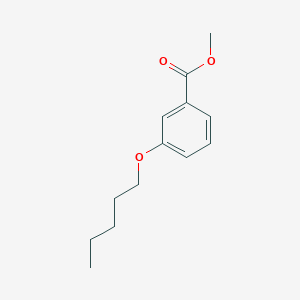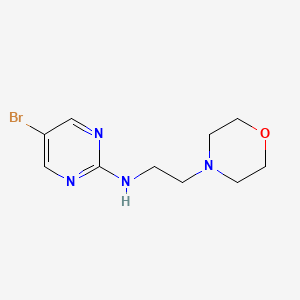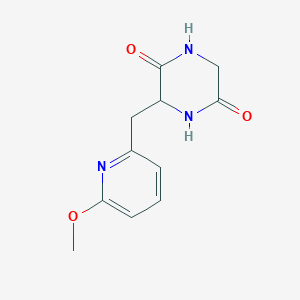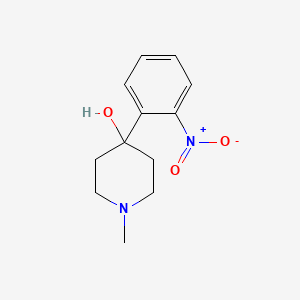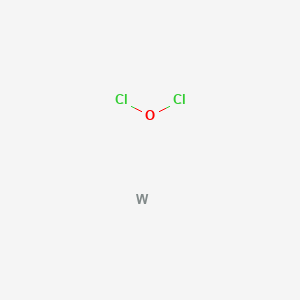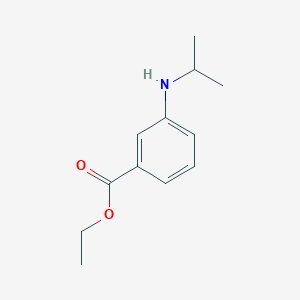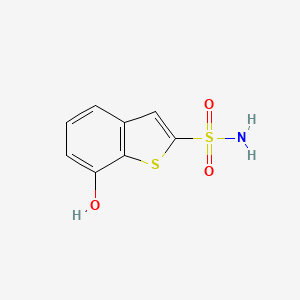
7-hydroxy-1-benzothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1-benzothiophene-2-sulfonamide is a chemical compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound is characterized by the presence of a hydroxyl group at the 7th position and a sulfonamide group at the 2nd position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1-benzothiophene-2-sulfonamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the hydroxylated benzothiophene with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of benzothiophene ketones or aldehydes.
Reduction: Formation of benzothiophene amines.
Substitution: Formation of various substituted benzothiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Hydroxy-1-benzothiophene-2-sulfonamide has several scientific research applications, including:
Biology: Studied for its potential biological activities
Propiedades
Fórmula molecular |
C8H7NO3S2 |
|---|---|
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
7-hydroxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C8H7NO3S2/c9-14(11,12)7-4-5-2-1-3-6(10)8(5)13-7/h1-4,10H,(H2,9,11,12) |
Clave InChI |
PNLRJPAUMHTMEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)SC(=C2)S(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

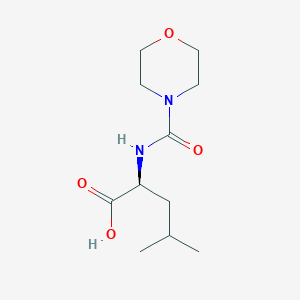

![7-Chloro-6-phenylimidazo[1,2-a]pyrimidine](/img/structure/B8713946.png)
